1-Chloromethanesulfonyl-2-methyl-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloromethanesulfonyl-2-methyl-propane is an organic compound with the molecular formula C5H11ClO2S. It is a chlorinated sulfonyl derivative of propane, characterized by the presence of a chloromethyl group and a methanesulfonyl group attached to a propane backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloromethanesulfonyl-2-methyl-propane can be synthesized through several methods. One common approach involves the chlorination of methanesulfonyl-2-methyl-propane under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethanesulfonyl-2-methyl-propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonyl derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Hydrogen peroxide (H2O2) or peracids in an appropriate solvent (e.g., acetic acid) at moderate temperatures.
Major Products Formed:
Substitution: Sulfonyl derivatives such as sulfonamides, sulfonates, and sulfides.
Reduction: Sulfide derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
1-Chloromethanesulfonyl-2-methyl-propane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-chloromethanesulfonyl-2-methyl-propane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the sulfonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
1-Chloro-2-methylpropane: A chlorinated derivative of propane with similar reactivity but lacking the sulfonyl group.
2-Chloro-2-methylpropane: Another chlorinated propane derivative with different substitution patterns.
1-Bromo-2-methylpropane: A brominated analog with similar chemical properties but different reactivity due to the presence of a bromine atom.
Uniqueness: 1-Chloromethanesulfonyl-2-methyl-propane is unique due to the presence of both chloromethyl and sulfonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
IUPAC Name |
1-(chloromethylsulfonyl)-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2)3-9(7,8)4-6/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIMWYOWONPYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.